Ciwujianoside C1

Pancreatic Lipase Anti-Obesity Lipid Metabolism

Substituting Ciwujianoside C1 with structurally analogous Acanthopanax saponins produces opposing pharmacological effects-C1 inhibits pancreatic lipase, while congeners C2, C4, D2, and C3 enhance enzyme activity. ≥98% HPLC purity ensures bioactivity derives from target compound, not an antagonistic mixture. Concentration-dependent inhibition of IgE-mediated histamine release from mast cells; DMSO solubility ≥20 mg/mL facilitates precise dosing in cell-based assays. Supplied as a fully characterized analytical standard (HPLC/MS/NMR) for reproducible pharmacological studies and botanical authentication of Acanthopanax senticosus leaf material.

Molecular Formula C52H82O21
Molecular Weight 1043.2 g/mol
CAS No. 114906-73-9
Cat. No. B038315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiwujianoside C1
CAS114906-73-9
Synonyms3-(alpha-L-arabinopyranosyloxy)-30-noroleana-12,20(29)-dien-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-beta-D-glucopyranosyl-(1-6)-B-D-glucopyranosyl ester
ciwujianoside C1
Molecular FormulaC52H82O21
Molecular Weight1043.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)O)O)O)CO)O)O)O
InChIInChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-46-40(63)36(59)34(57)28(70-46)21-67-43-41(64)37(60)42(27(19-53)69-43)72-45-39(62)35(58)32(55)23(2)68-45)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)71-44-38(61)33(56)26(54)20-66-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50+,51+,52-/m0/s1
InChIKeyHMQSPQLUUHPGBG-MCVRKTBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciwujianoside C1 Overview


Ciwujianoside C1 is a triterpenoid saponin belonging to the oleanane subclass, isolated from the leaves of Acanthopanax senticosus (Siberian ginseng) [1]. It is characterized by a 30-norolean-12,20(29)-dien-28-oic acid aglycone core with a distinct glycosylation pattern at the 3-O and 28-O positions [2]. The compound has demonstrated in vitro inhibition of pancreatic lipase activity and concentration-dependent inhibition of IgE-mediated histamine release from rat peritoneal mast cells [3]. As a high-purity analytical standard (≥98% by HPLC), it serves as a critical reference material for phytochemical authentication, pharmacological mechanism studies, and quality control of Acanthopanax-derived products .

Why Ciwujianoside C1 Is Irreplaceable


Interchanging Ciwujianoside C1 with structurally analogous saponins from Acanthopanax senticosus (e.g., Ciwujianoside C2, C3, C4, D1, D2) is scientifically unsound due to divergent and even opposing pharmacological behaviors. Despite sharing the same botanical source, these triterpenoid saponins exhibit distinct glycosylation patterns that dictate their biological activity. For instance, while Ciwujianoside C1 inhibits pancreatic lipase activity in vitro, several of its structural congeners (Ciwujianosides C2, D2, C4, and C3) paradoxically enhance this same enzyme [1]. Furthermore, in IgE-mediated histamine release assays, Ciwujianoside C1 and D1 differ markedly in potency, with D1 demonstrating approximately 6,800-fold greater inhibitory activity relative to the clinical comparator disodium cromoglycate [2]. These functional disparities underscore that botanical origin alone is an insufficient selection criterion; precise compound identity is required for reproducible experimental outcomes.

Ciwujianoside C1 Procurement Evidence


Pancreatic Lipase Inhibition vs. Enhancement

In a head-to-head in vitro screening of 15 triterpenoid saponins from Acanthopanax senticosus, Ciwujianoside C1 (compound 6) was identified as an inhibitor of pancreatic lipase activity. In stark contrast, the structurally related Ciwujianosides C2 (compound 3), D2 (compound 5), C4 (compound 8), and C3 (compound 10) significantly enhanced pancreatic lipase activity under identical assay conditions [1]. This divergent functional profile directly precludes the use of these congeners as substitutes for Ciwujianoside C1 in metabolic studies.

Pancreatic Lipase Anti-Obesity Lipid Metabolism In Vitro Pharmacology

Histamine Release Inhibition: C1 vs. D1

Ciwujianoside C1 and its structural analog Ciwujianoside D1 both inhibited anti-IgE-induced histamine release from rat peritoneal mast cells in a concentration-dependent manner [1]. While both compounds are active, the study quantitatively established that the inhibitory effect of Ciwujianoside D1 was approximately 6,800 times stronger than that of the reference mast cell stabilizer disodium cromoglycate [1]. This benchmark provides a critical potency reference point for researchers evaluating the relative efficacy of Ciwujianoside C1 within this pharmacological class.

Mast Cell Stabilization Anti-Allergic Histamine Release In Vitro Immunology

Authentication Marker for A. senticosus

Comprehensive UPLC-Q/TOF-MS and HPLC-ELSD profiling identified Ciwujianoside C1 as one of five oleanane-type triterpene saponins uniquely serving as chemical markers for the rapid identification of Acanthopanax senticosus leaves (SCL) [1]. While Acanthopanax sessiliflorus leaves (SFL) share similar structural types, Ciwujianoside C1 was among a set of 20 markers identified for SCL, compared to only 7 markers for SFL [1]. Quantitatively, the content of several marker compounds in SCL exceeded that in SFL, with Ciwujianoside C3 present at 0.131% in SCL vs. 0.015% in SFL [1]. Although Ciwujianoside C1 content was not individually quantified in this study, its inclusion as a marker compound underscores its taxonomic specificity.

Phytochemical Analysis Species Authentication Quality Control Chemotaxonomy

Analytical Standard Purity & Solubility

Commercially available Ciwujianoside C1 is supplied as a high-purity analytical standard with HPLC purity ≥98% . Its solubility profile includes DMSO (≥20 mg/mL stock solution achievable), ethanol, and chloroform [1]. The predicted water solubility is approximately 0.33 g/L (logS -3.5, ALOGPS) [2]. This defined purity and solubility information enables precise solution preparation and reproducible analytical method development, in contrast to impure botanical extracts where saponin content and solubility are variable and undefined.

Analytical Chemistry Reference Standard Solubility Method Validation

Ciwujianoside C1 Research & Industrial Applications


Anti-Obesity Lipase Inhibition Studies

Researchers investigating lipid absorption modulators require Ciwujianoside C1 specifically for its confirmed in vitro pancreatic lipase inhibitory activity [1]. This application is directly supported by evidence showing that structurally related saponins (Ciwujianosides C2, D2, C4, C3) enhance pancreatic lipase activity [1]. Using a high-purity standard (≥98% HPLC) of Ciwujianoside C1 ensures that observed inhibition stems from the target compound rather than an undefined mixture with potential antagonistic effects .

Mast Cell Degranulation & Anti-Allergy Research

Investigations into IgE-mediated allergic responses benefit from Ciwujianoside C1's demonstrated concentration-dependent inhibition of histamine release from rat peritoneal mast cells [2]. Its procurement enables comparative pharmacology studies alongside the more potent analog Ciwujianoside D1, which exhibits approximately 6,800-fold greater activity than disodium cromoglycate [2]. The defined solubility profile in DMSO (≥20 mg/mL) facilitates precise dosing in cell-based assays .

A. senticosus Authentication & Quality Control

Analytical laboratories and botanical product manufacturers utilize Ciwujianoside C1 as a chemical marker for authenticating Acanthopanax senticosus leaf material (SCL) [3]. As one of 20 marker compounds distinguishing SCL from the closely related A. sessiliflorus (SFL), it enables species-specific identification [3]. The availability of Ciwujianoside C1 as a ≥98% pure analytical standard supports HPLC method development, method validation, and routine quality control testing of dietary supplements and functional tea products .

Triterpenoid Saponin SAR Studies

Medicinal chemists investigating the structural determinants of saponin bioactivity procure Ciwujianoside C1 as a key reference compound. Its defined structure—3-O-α-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid 28-O-α-rhamnopyranosyl-(1→4)-β-glucopyranosyl-(1→6)-β-glucopyranosyl ester [4]—provides a scaffold for comparing the functional consequences of specific glycosylation patterns. The opposing effects of Ciwujianoside C1 (pancreatic lipase inhibition) versus its closely related congeners C2, D2, C4, and C3 (pancreatic lipase enhancement) [1] offer a compelling case study for SAR investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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